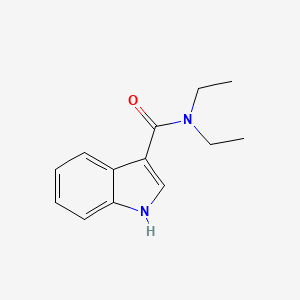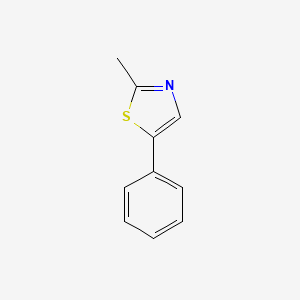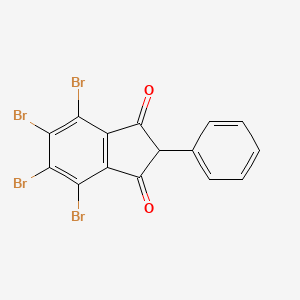
N,N-diethyl-1H-indole-3-carboxamide
Descripción general
Descripción
N,N-diethyl-1H-indole-3-carboxamide, also known as eticyclidine, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a psychoactive drug that acts as a dissociative anesthetic and produces hallucinogenic effects. This compound is commonly used in scientific research to study the mechanism of action and physiological effects of dissociative anesthetics.
Aplicaciones Científicas De Investigación
Catalysis and Bond Formation
- Catalytic Applications: N,N-diethyl-1H-indole-3-carboxamide derivatives can be used in Rh(III)-catalyzed selective coupling reactions. These compounds have been shown to facilitate diverse product formation through efficient C-C and C-C/C-N bond formations, which are crucial in organic synthesis (Zheng, Zhang, & Cui, 2014).
Medical Imaging
- Imaging Cancer Tyrosine Kinase: Derivatives of N,N-diethyl-1H-indole-3-carboxamide, such as N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, have potential applications in positron emission tomography (PET) imaging for cancer tyrosine kinase. This highlights their utility in diagnostic medical imaging (Wang, Miller, Sledge, & Zheng, 2005).
Electrophysiology
- Electrophysiological Studies: Compounds related to N,N-diethyl-1H-indole-3-carboxamide have been studied for their antiarrhythmic activity, demonstrating effects consistent with class I and class III electrophysiological activities. This suggests their potential use in cardiovascular research (Hanna et al., 1989).
Medicinal Chemistry
Pharmaceutical Development
N,N-diethyl-1H-indole-3-carboxamide derivatives are notable in medicinal chemistry, particularly in the development of drugs with properties such as anti-cancer and anti-oxidant activities. Their structural attributes make them valuable in the synthesis of therapeutic agents (Al-Ostoot et al., 2019).
Anticancer Activity Analysis
The chemical characteristics of certain N,N-diethyl-1H-indole-3-carboxamide derivatives like Sunitinib have been studied for their antitumor activity. Advanced computational and electronic structure analyses reveal significant insights into their bioactivity, indicating their potential in cancer treatment (Al-Otaibi et al., 2022).
Enzyme Inhibition Studies
N,N-diethyl-1H-indole-3-carboxamide derivatives have been identified as potent inhibitors of enzymes like monoamine oxidase B (MAO-B), which is significant in the development of drugs for neurological disorders (Tzvetkov et al., 2014).
Na+/H+ Exchanger Inhibition
These compounds have been explored for their role in inhibiting the Na+/H+ exchanger, which is a critical target in various physiological and pathological processes (Kitano et al., 1999).
Organic Synthesis
Synthetic Utility in Organic Chemistry
Indole-N-carboxamides, including N,N-diethyl-1H-indole-3-carboxamide, are valuable in organic synthesis, particularly in multicomponent reactions and C-H functionalization of indoles. Their versatility in reaction mechanisms is noteworthy (Zeng, Lin, & Cui, 2020).
Polymerization Catalyst
N,N-diethyl-1H-indole-3-carboxamide derivatives have been utilized as efficient catalysts in ring-opening polymerization processes. This demonstrates their significance in the field of polymer chemistry (Koeller et al., 2009).
Propiedades
IUPAC Name |
N,N-diethyl-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-15(4-2)13(16)11-9-14-12-8-6-5-7-10(11)12/h5-9,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDHSDDONXQQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3484452.png)
![methyl 2-{[({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3484459.png)
![N-[4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B3484460.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3484468.png)
![4-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B3484473.png)

![4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzoic acid](/img/structure/B3484495.png)
![5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3484499.png)


![2-[3-(4-isopropylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3484538.png)


![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3484547.png)